(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic compound known for its potential applications in various scientific fields. This compound features a thiazole ring, a piperazine moiety, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-fluorophenylpiperazine with 4-methoxybenzaldehyde in the presence of a thiazole precursor. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include reduced thiazole or piperazine derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide .
Uniqueness: (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one stands out due to its unique combination of a thiazole ring, a piperazine moiety, and a fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20FN3O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-16-8-6-15(7-9-16)14-19-20(26)23-21(28-19)25-12-10-24(11-13-25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3/b19-14- |
InChI Key |
BBNYSPPNXZCGPS-RGEXLXHISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4F |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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